molecular formula C12H16O B12563469 4-Methyl-1-phenylpent-1-en-3-ol CAS No. 143697-96-5

4-Methyl-1-phenylpent-1-en-3-ol

Cat. No.: B12563469
CAS No.: 143697-96-5
M. Wt: 176.25 g/mol
InChI Key: DBZFJCXQJLIGCS-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C12H16O. It is a member of the class of compounds known as enols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a double bond. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 4-Methyl-1-phenylpent-1-en-3-one

    Reduction: 4-Methyl-1-phenylpentan-3-ol

    Substitution: 4-Methyl-1-phenylpent-1-en-3-chloride

Scientific Research Applications

4-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 4-Methyl-1-phenylpent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for participation in addition reactions, which can modify the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-penten-1-ol
  • 4-Methyl-1-phenylpent-1-en-3-one
  • 4-Methyl-1-phenylpent-1-yn-3-ol

Uniqueness

4-Methyl-1-phenylpent-1-en-3-ol is unique due to its specific combination of a hydroxyl group and a double bond within the same molecule. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

143697-96-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methyl-1-phenylpent-1-en-3-ol

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10,12-13H,1-2H3

InChI Key

DBZFJCXQJLIGCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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